Sj-733

Description

Properties

IUPAC Name |

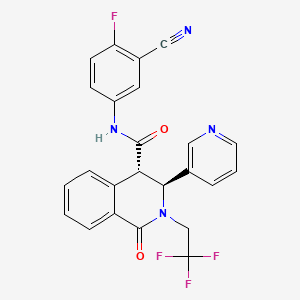

(3S,4S)-N-(3-cyano-4-fluorophenyl)-1-oxo-3-pyridin-3-yl-2-(2,2,2-trifluoroethyl)-3,4-dihydroisoquinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16F4N4O2/c25-19-8-7-16(10-15(19)11-29)31-22(33)20-17-5-1-2-6-18(17)23(34)32(13-24(26,27)28)21(20)14-4-3-9-30-12-14/h1-10,12,20-21H,13H2,(H,31,33)/t20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKCPFWKTFZAOTO-LEWJYISDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(N(C2=O)CC(F)(F)F)C3=CN=CC=C3)C(=O)NC4=CC(=C(C=C4)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)[C@@H]([C@H](N(C2=O)CC(F)(F)F)C3=CN=CC=C3)C(=O)NC4=CC(=C(C=C4)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16F4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1424799-20-1 | |

| Record name | SJ-733 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1424799201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SJ-733 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12659 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (3S,4S)-N-(3-cyano-4-fluorophenyl)-1-oxo-3-(pyridin-3-yl)-2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SJ-733 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT3A7NA96K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of SJ-733 Against Plasmodium falciparum: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SJ-733 is a novel, orally bioavailable antimalarial candidate that exhibits rapid and potent activity against Plasmodium falciparum, the deadliest species of malaria parasite. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular target, the downstream physiological consequences for the parasite and the infected host cell, and the pathways to resistance. The information is compiled from seminal peer-reviewed publications and clinical trial data, presented with the required technical depth for researchers and drug development professionals. This guide includes quantitative data on the compound's efficacy, detailed experimental methodologies, and visual diagrams of key pathways and workflows to facilitate a thorough understanding of this compound's antimalarial activity.

Introduction

The emergence and spread of drug-resistant P. falciparum strains pose a significant threat to global malaria control and elimination efforts. This has necessitated the discovery and development of new antimalarial agents with novel mechanisms of action. This compound, a dihydroisoquinolone compound, was identified through phenotypic screening and has progressed to clinical development due to its potent, fast-acting parasiticidal effects and a favorable safety profile.[1][2] This document serves as a technical deep-dive into the molecular pharmacology of this compound.

Molecular Target and Primary Mechanism of Action

The primary molecular target of this compound in P. falciparum is the P-type cation-translocating ATPase PfATP4.[3][4][5] PfATP4 is a crucial ion pump located on the parasite's plasma membrane, responsible for maintaining low intracellular sodium ion concentrations ([Na⁺]i) by actively exporting Na⁺ from the parasite's cytoplasm.[3][6]

The mechanism of action of this compound is initiated by its direct inhibition of PfATP4.[7] This inhibition disrupts the parasite's ability to regulate its internal sodium concentration, leading to a rapid and substantial influx of Na⁺ into the parasite.[3][4] This perturbation of Na⁺ homeostasis is the critical first step in a cascade of events that ultimately leads to parasite death and clearance.[7] This rapid disruption of ion homeostasis is a key feature of this compound's fast-acting profile.[2]

Signaling Pathway: From PfATP4 Inhibition to Parasite Clearance

Caption: The signaling cascade initiated by this compound, leading to parasite clearance.

Downstream Effects on the Infected Erythrocyte

The immediate consequence of PfATP4 inhibition and subsequent Na⁺ influx is a series of profound changes in the P. falciparum-infected red blood cell (iRBC).[3][4] These changes are characteristic of eryptosis, a form of programmed cell death in erythrocytes, or cellular senescence.[3][4] The key observed effects include:

-

Increased Membrane Rigidity: The iRBC membrane becomes significantly more rigid.[3] This loss of deformability is a critical factor, as it renders the iRBCs unable to navigate the narrow sinusoids of the spleen, marking them for removal.

-

Phosphatidylserine (PS) Externalization: PS, a phospholipid normally confined to the inner leaflet of the erythrocyte membrane, is exposed on the outer surface of the iRBC.[3] This is a classic hallmark of apoptosis and serves as an "eat-me" signal for phagocytes.

These this compound-induced modifications of the iRBC are believed to be the primary drivers of the rapid parasite clearance observed in vivo, which is as fast or even faster than that of the current frontline drug, artesunate.[4][7] This host-mediated clearance mechanism is a distinguishing feature of this compound's mode of action.

Quantitative Data

The potency and efficacy of this compound have been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Efficacy of (+)-SJ-733 against P. falciparum

| Parameter | Value | P. falciparum Strain(s) | Reference |

| EC₅₀ Range | 10 - 60 nM | Various drug-sensitive and resistant strains | [4] |

Table 2: In Vivo Efficacy of (+)-SJ-733 in a Murine Model

| Parameter | Value | Animal Model | Reference |

| ED₉₀ | 1.9 mg/kg | Non-obese diabetic SCID mice engrafted with human erythrocytes | [7] |

| AUC at ED₉₀ | 1.5 µM·h | Non-obese diabetic SCID mice engrafted with human erythrocytes | [8] |

Table 3: Pharmacokinetic Parameters of this compound in Healthy Human Volunteers (Phase 1a Trial)

| Dose (mg) | Cmax (ng/mL) | AUC₀₋∞ (µg·h/L) | T½ (h) |

| 75 | 185 (148 - 222) | 1,898 (1,518 - 2,278) | 14.8 (12.1 - 17.5) |

| 150 | 389 (311 - 467) | 4,279 (3,423 - 5,135) | 15.9 (13.2 - 18.6) |

| 300 | 834 (667 - 1,001) | 10,214 (8,171 - 12,257) | 17.1 (14.4 - 19.8) |

| 600 | 1,510 (1,208 - 1,812) | 24,283 (16,135 - 31,311) | 17.4 (16.1 - 24.0) |

| 900 | 1,680 (1,344 - 2,016) | 28,642 (19,095 - 38,189) | 18.2 (15.5 - 20.9) |

| 1200 | 1,820 (1,456 - 2,184) | 33,126 (22,084 - 44,168) | 19.1 (16.4 - 21.8) |

| Data are presented as median (IQR). Data sourced from Gaur et al., 2020.[1] |

Resistance to this compound

Resistance to this compound has been selected for in vitro and is associated with specific mutations in the pfatp4 gene.[4][6] These mutations are clustered in a specific region of the PfATP4 protein.[4] A critical finding is that these resistance-conferring mutations are associated with a significant fitness cost to the parasite.[3][4] This fitness cost may slow the emergence and spread of resistance in the field, a highly desirable characteristic for a new antimalarial drug.[3][6]

Experimental Workflow: In Vitro Selection of this compound Resistant P. falciparum

Caption: A generalized workflow for the in vitro selection of this compound resistant parasites.

Key Experimental Protocols

Detailed, step-by-step protocols for all experiments are often found in the supplementary materials of the cited publications. Below are summaries of the methodologies for key assays used to elucidate the mechanism of action of this compound.

In Vitro P. falciparum Growth Inhibition Assay

This assay is fundamental for determining the potency of antimalarial compounds.

-

Principle: To measure the concentration of a drug required to inhibit parasite growth by 50% (IC₅₀) over one erythrocytic cycle (typically 48-72 hours).

-

General Protocol:

-

Parasite Culture: Asynchronous or synchronized cultures of P. falciparum are maintained in human erythrocytes in RPMI 1640 medium supplemented with serum or AlbuMAX at 37°C in a low oxygen environment (5% O₂, 5% CO₂, 90% N₂).

-

Drug Dilution: this compound is serially diluted in culture medium in a 96-well plate.

-

Incubation: A suspension of infected erythrocytes (typically at the ring stage with 0.5-1% parasitemia and 2% hematocrit) is added to each well. The plates are incubated for 48-72 hours.

-

Growth Measurement: Parasite growth is quantified. Common methods include:

-

[³H]-Hypoxanthine Incorporation: Addition of radiolabeled hypoxanthine, which is incorporated into the nucleic acids of viable parasites. The amount of incorporated radioactivity is measured using a scintillation counter.

-

SYBR Green I Assay: Use of a fluorescent dye that intercalates with DNA. After lysing the erythrocytes, the fluorescence intensity, which is proportional to the amount of parasite DNA, is measured.

-

Flow Cytometry: Staining parasites with a DNA-specific fluorescent dye (e.g., YOYO-1) and quantifying the percentage of infected erythrocytes.

-

-

Data Analysis: The results are normalized to drug-free controls, and the IC₅₀ values are calculated using a non-linear regression dose-response curve.

-

Intracellular Sodium Ion Measurement

This assay directly measures the effect of this compound on the parasite's intracellular sodium concentration.

-

Principle: To use a sodium-sensitive fluorescent dye to monitor changes in [Na⁺]i in real-time.

-

General Protocol:

-

Parasite Preparation: Mature trophozoite or schizont stage parasites are isolated from their host erythrocytes by saponin lysis.

-

Dye Loading: The isolated parasites are loaded with a sodium-sensitive fluorescent dye (e.g., SBFI-AM) in a sodium-free buffer.

-

Fluorimetry: The dye-loaded parasites are placed in a fluorometer, and the baseline fluorescence ratio is recorded.

-

Drug Addition: this compound is added to the parasite suspension, and the change in fluorescence ratio is monitored over time, indicating the influx of Na⁺.

-

Calibration: At the end of the experiment, ionophores are used to equilibrate the intracellular and extracellular Na⁺ concentrations to calibrate the fluorescence signal.

-

Measurement of Erythrocyte Deformability

Changes in the mechanical properties of iRBCs upon drug treatment are assessed using various biophysical techniques.

-

Principle: To quantify the stiffness or rigidity of the iRBC membrane.

-

Methodologies:

-

Micropipette Aspiration: A single iRBC is partially aspirated into a micropipette with a known negative pressure. The length of the cellular projection into the pipette is used to calculate the membrane shear modulus.

-

Optical Tweezers: A laser beam is used to trap and stretch a single iRBC. The force required to achieve a certain deformation provides a measure of the cell's elasticity.

-

Atomic Force Microscopy (AFM): A sharp cantilever tip indents the surface of an iRBC. The force-indentation curve is used to determine the Young's modulus, a measure of stiffness.

-

Conclusion

This compound represents a promising new class of antimalarial drugs with a novel and compelling mechanism of action. By targeting PfATP4 and inducing a rapid, host-mediated clearance of infected erythrocytes, it offers a fast-acting profile that is crucial for the treatment of malaria. The significant fitness cost associated with resistance mutations in pfatp4 suggests a potential for a longer therapeutic lifespan compared to other antimalarials. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research and development of this compound and other PfATP4 inhibitors as next-generation antimalarial therapies. The ongoing clinical trials will be critical in determining the ultimate role of this compound in the fight against malaria.[2][9][10]

References

- 1. RBC Membrane Biomechanics & Plasmodium falciparum Invasion: Probing Beyond Ligand-Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. Methods to Investigate the Deformability of RBC During Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. experts.umn.edu [experts.umn.edu]

- 8. Frontiers | Erythrocyte Membrane Makeover by Plasmodium falciparum Gametocytes [frontiersin.org]

- 9. Safety, tolerability, pharmacokinetics, and antimalarial efficacy of a novel Plasmodium falciparum ATP4 inhibitor SJ733: a first-in-human and induced blood-stage malaria phase 1a/b trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Safety, tolerability, pharmacokinetics, and antimalarial efficacy of a novel Plasmodium falciparum ATP4 inhibitor SJ733: a first-in-human and induced blood-stage malaria phase 1a/b trial : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

The Molecular Target of Sj-733: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sj-733 is a novel antimalarial clinical candidate that exhibits rapid parasite clearance. This document provides an in-depth technical overview of the molecular target of this compound, the Plasmodium falciparum cation-transporting P-type ATPase 4 (PfATP4). By inhibiting PfATP4, this compound disrupts sodium homeostasis within the parasite, inducing a cascade of events that ultimately leads to the clearance of infected erythrocytes. This guide summarizes key quantitative data, details relevant experimental methodologies, and visualizes the critical pathways and workflows associated with the mechanism of action of this compound.

Introduction

The emergence of drug-resistant Plasmodium falciparum necessitates the discovery and development of novel antimalarials with unique mechanisms of action. This compound, a dihydroisoquinolone derivative, has demonstrated potent and fast-acting antimalarial activity in both preclinical and clinical settings.[1][2] This guide focuses on the molecular target of this compound, PfATP4, and the downstream consequences of its inhibition.

The Molecular Target: P. falciparum ATP4 (PfATP4)

The primary molecular target of this compound is the P. falciparum cation-transporting P-type ATPase 4 (PfATP4).[3][4][5][6] PfATP4 is a crucial ion pump located on the plasma membrane of the malaria parasite.[7][8] Its primary function is to maintain a low intracellular sodium ion (Na+) concentration by actively exporting Na+ from the parasite's cytosol.[3][7] This process is vital for parasite survival and replication within the host erythrocyte.

Target Validation

The identification and validation of PfATP4 as the target of this compound were established through several lines of evidence:

-

In Vitro Evolution and Resistance Studies: P. falciparum strains resistant to this compound were generated through in vitro drug pressure.[3] Whole-genome sequencing of these resistant parasites consistently revealed mutations in the pfatp4 gene.[8]

-

Biochemical Assays: Treatment of parasitized erythrocytes with this compound in vitro leads to a rapid increase in the intracellular Na+ concentration within the parasite, a direct consequence of PfATP4 inhibition.[4][7]

-

Genetic Manipulation: Introduction of mutations identified in resistant strains into the pfatp4 gene of drug-sensitive parasites confers resistance to this compound.[9]

Mechanism of Action

The binding of this compound to PfATP4 inhibits its Na+ export function.[7][8] This leads to a rapid and significant increase in the parasite's intracellular Na+ concentration.[7][10] The disruption of sodium homeostasis triggers a series of profound physiological and morphological changes in the infected erythrocyte, collectively termed eryptosis or programmed erythrocyte death.[3][4][5][6]

Signaling Pathway

The inhibition of PfATP4 by this compound initiates a signaling cascade that results in the clearance of the infected red blood cell.

References

- 1. researchgate.net [researchgate.net]

- 2. scholars.uky.edu [scholars.uky.edu]

- 3. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. experts.umn.edu [experts.umn.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. malariaworld.org [malariaworld.org]

- 10. research.monash.edu [research.monash.edu]

The Rise of a Novel Antimalarial: A Technical Guide to the Discovery and Development of Sj-733

For Immediate Release

This technical guide provides an in-depth overview of the discovery, mechanism of action, and development of Sj-733, a promising, fast-acting antimalarial drug candidate. Designed for researchers, scientists, and drug development professionals, this document details the core scientific data, experimental protocols, and underlying biological pathways associated with this compound.

Introduction: A New Strategy in the Fight Against Malaria

The global effort to eradicate malaria is continually challenged by the emergence of drug-resistant Plasmodium falciparum strains. This has fueled the search for novel antimalarials with unique mechanisms of action. This compound, a dihydroisoquinolone derivative, emerged from phenotypic screening as a potent inhibitor of parasite proliferation[1][2]. Subsequent studies have revealed its novel target and a unique mode of action that involves host-mediated clearance of infected erythrocytes, making it a significant candidate for future combination therapies[1][3].

Discovery and Lead Optimization

This compound was identified through high-throughput screening of compound libraries for activity against P. falciparum. The initial hit underwent extensive lead optimization to improve its potency, pharmacokinetic properties, and safety profile. The (+)-enantiomer of this compound was found to be significantly more potent than the (-)-enantiomer and was selected for further development[1].

Mechanism of Action: Targeting PfATP4 and Inducing Eryptosis

This compound exerts its antimalarial effect by inhibiting the Plasmodium falciparum cation-transporting P-type ATPase 4 (PfATP4)[1][4]. PfATP4 is a crucial ion pump responsible for maintaining low intracellular sodium (Na+) concentrations within the parasite[1][4][5].

The inhibition of PfATP4 by this compound triggers a cascade of events:

-

Disruption of Na+ Homeostasis: Inhibition of PfATP4 leads to a rapid and significant increase in the parasite's intracellular Na+ concentration[1][3].

-

Parasite Paralysis and Growth Arrest: The influx of Na+ disrupts essential cellular processes, causing immediate arrest of parasite motility and a halt in replication[3][6].

-

Induction of Eryptosis in the Host Cell: Concurrently, the altered parasite physiology induces changes in the infected red blood cell, leading to a form of programmed cell death known as eryptosis. This is characterized by membrane rigidification, cell shrinkage, and the externalization of phosphatidylserine (PS) on the erythrocyte surface[1][3][7].

-

Host-Mediated Clearance: The exposed PS acts as a signal for phagocytes, leading to the rapid recognition and clearance of the infected erythrocyte by the host's immune system[1][3]. This host-mediated clearance mechanism contributes to the rapid in vivo activity of this compound, which is faster than its in vitro killing effect[3].

Resistance to this compound has been associated with mutations in the pfatp4 gene. However, these mutations often come with a significant fitness cost to the parasite, potentially slowing the development of widespread resistance[1][2].

Below is a diagram illustrating the signaling pathway of this compound's mechanism of action.

Quantitative Data Summary

In Vitro Activity

This compound demonstrates potent activity against a range of P. falciparum strains, including those resistant to currently used antimalarials.

| Strain | IC50 (nM) | Reference |

| P. falciparum (general) | 10 - 60 | [1] |

Preclinical Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties in multiple preclinical species, demonstrating good oral bioavailability and exposure.

| Species | Dose (mg/kg) | Route | Cmax (µM) | AUC (µM·h) | Reference |

| Mouse | 20-25 | Oral | ~5 | 5-40 | [8] |

| Rat | 20-25 | Oral | ~5 | 5-40 | [8] |

| Dog | 30 | Oral | >20 | 5-40 | [8] |

Preclinical In Vivo Efficacy

In a mouse model of malaria, this compound demonstrated potent parasite-clearing activity.

| Model | Parameter | Value | Reference |

| P. berghei infected mice | ED90 (racemate) | 40 mg/kg | [8] |

| P. falciparum infected NSG mice | ED90 ((+)-enantiomer) | 1.9 mg/kg | [6] |

Clinical Pharmacokinetics (Phase 1a)

A first-in-human study in healthy volunteers established the safety and pharmacokinetic profile of single ascending doses of this compound.

| Dose (mg) | Condition | Median AUC0-∞ (µg·h/L) | Median Terminal Half-life (h) | Median Tmax (h) | Reference |

| 600 | Fasted | 24,283 (IQR: 16,135-31,311) | 17.4 (IQR: 16.1-24.0) | 1.0 (IQR: 0.6-1.3) | [9] |

Clinical Efficacy (Phase 1b)

In a human induced blood-stage malaria model, this compound demonstrated rapid parasite clearance.

| Dose (mg) | log10 Parasite Reduction Ratio (PRR48) | Parasite Clearance Half-life (h) | Reference |

| 150 | 2.2 (95% CI: 2.0-2.5) | 6.47 (95% CI: 5.88-7.18) | [9] |

| 600 | 4.1 (95% CI: 3.7-4.4) | 3.56 (95% CI: 3.29-3.88) | [9] |

Experimental Protocols

In Vitro Susceptibility Assay (SYBR Green I-based)

This assay is used to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

Principle: The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA, serving as a proxy for parasite growth.

Methodology:

-

Parasite Culture: Asynchronous P. falciparum cultures are synchronized to the ring stage using 5% sorbitol treatment[10]. Parasites are cultured in RPMI-1640 medium supplemented with human serum or Albumax II at 37°C in a low oxygen environment (5% O2, 5% CO2, 90% N2)[11][12].

-

Drug Plate Preparation: Serial dilutions of this compound are prepared in culture medium and added to a 96-well plate[10].

-

Assay Initiation: A parasite suspension (e.g., 0.5% parasitemia, 2% hematocrit) is added to the drug-containing wells[10].

-

Incubation: The plate is incubated for 72 hours under standard culture conditions[10].

-

Lysis and Staining: The assay is terminated by freezing the plate. After thawing, a lysis buffer containing SYBR Green I is added to each well[10].

-

Fluorescence Reading: The fluorescence is read using a microplate reader, and the data is used to calculate IC50 values.

The workflow for this protocol is visualized below.

In Vivo Efficacy Study (Peters' 4-Day Suppressive Test)

This model assesses the activity of a compound against a newly established malaria infection in mice.

Principle: The reduction in parasitemia in treated mice compared to untreated controls is measured over a four-day treatment period.

Methodology:

-

Animal Model: Mice (e.g., NMRI or BALB/c strains) are used[2][13].

-

Infection: Mice are infected intravenously or intraperitoneally with P. berghei parasitized red blood cells[2].

-

Treatment: Treatment with this compound or a vehicle control is initiated shortly after infection and continues for four consecutive days. The drug is typically administered orally or subcutaneously[2].

-

Parasitemia Monitoring: On day 4 post-infection, thin blood smears are prepared from tail blood, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy[2].

-

Efficacy Calculation: The mean parasitemia of the treated group is compared to the control group to calculate the percentage of parasite growth inhibition. The dose that causes a 90% reduction in parasitemia (ED90) is then determined.

The logical relationship for determining in vivo efficacy is depicted in the diagram below.

Clinical Development

This compound has progressed to clinical trials in humans. A Phase 1a/b trial in healthy volunteers and in an induced blood-stage malaria model has been completed, demonstrating a favorable safety, tolerability, and pharmacokinetic profile, along with rapid antimalarial activity[7][9]. A Phase 2a study is underway to further evaluate the efficacy, safety, and pharmacokinetics of this compound, both alone and in combination with the pharmacokinetic enhancer cobicistat, in adult patients with uncomplicated malaria[14]. The use of cobicistat is being explored to increase the exposure of this compound and potentially enable a single-dose cure[15][16].

Conclusion

This compound represents a promising new class of antimalarials with a novel mechanism of action that leverages the host's immune system for rapid parasite clearance. Its potent in vitro and in vivo activity, favorable preclinical and clinical safety and pharmacokinetic profiles, and the high fitness cost associated with resistance make it a strong candidate for inclusion in future antimalarial combination therapies. Further clinical development will be crucial in defining its role in the global effort to control and eradicate malaria.

References

- 1. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mmv.org [mmv.org]

- 3. researchgate.net [researchgate.net]

- 4. The malaria parasite cation ATPase PfATP4 and its role in the mechanism of action of a new arsenal of antimalarial drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ion Regulation in the Malaria Parasite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Safety, tolerability, pharmacokinetics, and antimalarial efficacy of a novel Plasmodium falciparum ATP4 inhibitor SJ733: a first-in-human and induced blood-stage malaria phase 1a/b trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Plasmodium falciparum in vitro continuous culture conditions: A comparison of parasite susceptibility and tolerance to anti-malarial drugs throughout the asexual intra-erythrocytic life cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro antimalarial susceptibility profile of Plasmodium falciparum isolates in the BEI Resources repository - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. BUZZOFF: Phase 1a, First-in-human, Dose-escalation Study of (+)-SJ000557733 (SJ733), an Oral, Novel Inhibitor of Plasmodium Falciparum Plasma Membrane Protein PFATP4. | St. Jude Care & Treatment [stjude.org]

- 16. Combining SJ733, an oral ATP4 inhibitor of Plasmodium falciparum, with the pharmacokinetic enhancer cobicistat: An innovative approach in antimalarial drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

The Disruption of Parasite Sodium Homeostasis by Sj-733: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of drug-resistant malarial parasites necessitates the development of novel therapeutics with unique mechanisms of action. Sj-733, a potent dihydroisoquinolone, represents a promising new class of antimalarials that rapidly clears parasites by targeting sodium homeostasis. This technical guide provides an in-depth analysis of the core mechanism of this compound, focusing on its interaction with the Plasmodium falciparum ATP4 (PfATP4) ion pump and the subsequent cascade of events leading to parasite demise. We present a compilation of quantitative data from key studies, detailed experimental protocols for assessing the compound's activity, and visual representations of the underlying biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers engaged in antimalarial drug discovery and development.

Introduction

Malaria remains a significant global health burden, with the continuous evolution of parasite resistance to frontline therapies posing a major challenge to eradication efforts. A critical strategy in overcoming resistance is the identification of novel drug targets and chemical scaffolds. This compound has emerged from phenotypic screening as a clinical candidate with a rapid parasite clearance profile, acting on a novel target within the parasite.[1][2] This compound and its analogues target PfATP4, a P-type ATPase that is crucial for maintaining low intracellular sodium concentrations in the parasite.[1][3] By inhibiting PfATP4, this compound induces a rapid and lethal disruption of ion homeostasis, triggering a unique cascade of events that leads to the swift removal of infected erythrocytes from circulation.[3][4] This whitepaper will delineate the molecular mechanism of this compound, present key quantitative data on its efficacy, and provide detailed methodologies for its study.

Mechanism of Action: Targeting PfATP4 to Disrupt Sodium Homeostasis

The primary target of this compound is the Plasmodium falciparum cation-transporting ATPase, PfATP4.[3][5] This P-type ATPase is localized to the parasite's plasma membrane and functions as a sodium pump, actively extruding Na+ ions from the parasite's cytosol to maintain a low intracellular sodium concentration, a critical requirement for parasite survival.[1][6]

Treatment of infected erythrocytes with (+)-Sj-733, the more potent enantiomer, leads to the inhibition of PfATP4's pumping activity.[3] This inhibition disrupts the parasite's ability to maintain sodium balance, resulting in a rapid and significant influx of sodium ions into the parasite's cytosol.[7] This dramatic increase in intracellular sodium reaches its maximum effect within approximately 90 minutes of drug exposure.[7][8]

The immediate consequences of this sodium influx are the arrest of parasite motility and a halt in intracellular replication, with the maximal potency of this blockade observed after 24 hours.[7][8] The disruption of sodium homeostasis also leads to an alkalinization of the parasite's cytosol.[8]

A key feature of this compound's mechanism is the induction of eryptosis, or suicidal death of the infected erythrocyte.[1][3] The profound physiological changes within the parasite, triggered by the sodium influx, lead to alterations in the host red blood cell. These changes include increased membrane rigidity and the externalization of phosphatidylserine (PS) on the erythrocyte surface, which acts as a signal for phagocytic clearance.[1][3] This host-mediated clearance mechanism is proposed to be the primary driver of the rapid in vivo parasite clearance observed with this compound treatment.[3]

Resistance to this compound is directly linked to mutations within the pfatp4 gene, further solidifying its role as the primary target.[8] These mutations often come with a significant fitness cost to the parasite, potentially slowing the development of resistance in the field.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and effects of this compound on Plasmodium falciparum.

Table 1: In Vitro Efficacy and Effect on Intracellular Sodium of (+)-Sj-733

| Parameter | Value | Cell Line/Strain | Reference |

| EC50 (Growth Inhibition) | 10 - 60 nM | Various P. falciparum strains | [3] |

| EC50 (Increase in [Na+]i) | ~200 nM | Wild-type P. falciparum | [3] |

| Sensitivity Decrease (Resistant Strain) | ~50-fold | P. falciparum ATP4L350H | [3] |

| IC50 (Resistant Strain) | > 9 µM | P. falciparum ATP4G358S | [5] |

Table 2: In Vivo Efficacy of (+)-Sj-733 in Mouse Models

| Parameter | Value | Model | Reference |

| ED90 | 1.9 mg/kg | P. falciparum in NSG mice | [3][7] |

| AUCED90 | 1.5 µM·h | P. falciparum in NSG mice | [3][7] |

Table 3: Comparative In Vivo Efficacy (ED90 in NSG Mouse Model)

| Compound | ED90 (mg/kg) | Reference |

| (+)-Sj-733 | 1.9 | [3][7] |

| Pyrimethamine | 0.9 | [3][7] |

| Chloroquine | 4.3 | [3][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Measurement of Intracellular Sodium Concentration ([Na+]i)

This protocol describes the use of the fluorescent sodium indicator sodium-binding benzofuran isophthalate (SBFI) to measure changes in intracellular sodium in response to this compound.

Materials:

-

Synchronized late-stage trophozoite-infected erythrocytes

-

Saponin

-

SBFI-AM (sodium-binding benzofuran isophthalate, acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

This compound and control compounds

-

Fluorometer or fluorescence plate reader with dual excitation capabilities (e.g., 340 nm and 380 nm) and emission at 505 nm.

Procedure:

-

Harvest synchronized late-stage trophozoite-infected erythrocytes and purify them from uninfected cells using standard methods (e.g., Percoll gradient).

-

Isolate the parasites from the host erythrocytes by brief lysis with saponin (e.g., 0.05% w/v in HBS) on ice, followed by washing to remove host cell debris.

-

Load the isolated parasites with SBFI-AM (e.g., 5-10 µM) in the presence of Pluronic F-127 (e.g., 0.02% v/v) in HBS for 30-60 minutes at 37°C.

-

Wash the SBFI-loaded parasites to remove extracellular dye.

-

Resuspend the parasites in HBS and add to a multi-well plate or a cuvette.

-

Add varying concentrations of this compound or control compounds to the parasite suspension.

-

Measure the fluorescence ratio at excitation wavelengths of 340 nm and 380 nm, with emission at 505 nm, over time. An increase in the 340/380 nm ratio indicates an increase in intracellular sodium.

-

Calibrate the fluorescence signal to absolute [Na+]i using ionophores (e.g., gramicidin) in buffers with known sodium concentrations.

Parasite Growth Inhibition Assay

This assay determines the 50% effective concentration (EC50) of this compound against P. falciparum growth in vitro.

Materials:

-

Synchronized ring-stage P. falciparum culture

-

Complete parasite culture medium

-

96-well microplates

-

This compound and control antimalarials

-

[3H]-hypoxanthine or a fluorescent DNA dye (e.g., YOYO-1)

-

Scintillation counter or flow cytometer

Procedure (using YOYO-1 and Flow Cytometry):

-

Synchronize parasite cultures to the ring stage.

-

Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.

-

Add synchronized ring-stage parasites to each well at a starting parasitemia of approximately 0.5-1% and a final hematocrit of 1-2%.

-

Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2).

-

After incubation, fix the cells with 1% paraformaldehyde.[8]

-

Stain the parasite DNA with a fluorescent dye such as 50 nM YOYO-1.[8]

-

Determine the final parasitemia in each well using a flow cytometer.

-

Calculate the EC50 value by fitting the dose-response data to a sigmoidal curve.

Eryptosis Assay (Phosphatidylserine Exposure)

This protocol uses fluorescently labeled Annexin V to detect the externalization of phosphatidylserine (PS), a hallmark of eryptosis, on the surface of infected erythrocytes treated with this compound.

Materials:

-

Synchronized P. falciparum culture

-

This compound and control compounds

-

Annexin V-FITC (or other fluorescent conjugate)

-

Annexin V binding buffer

-

A DNA dye impermeable to live cells (e.g., Propidium Iodide)

-

Flow cytometer

Procedure:

-

Treat synchronized parasite cultures with this compound or control compounds for a specified period (e.g., 7 hours).

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and a viability dye like Propidium Iodide to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry. Annexin V-positive cells are considered eryptotic.

Visualizing the Impact of this compound

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows associated with this compound's mechanism of action.

Caption: Mechanism of action of this compound on Plasmodium falciparum.

Caption: Experimental workflow for measuring intracellular sodium.

Caption: Experimental workflow for the eryptosis assay.

Conclusion

This compound represents a significant advancement in the fight against malaria, offering a novel mechanism of action that leads to rapid parasite clearance. Its targeting of PfATP4 and the subsequent disruption of sodium homeostasis provide a powerful new strategy for antimalarial drug development. The induction of eryptosis in the host cell is a particularly noteworthy feature, as it leverages the host's own clearance mechanisms to eliminate the parasite. The detailed quantitative data and experimental protocols provided in this whitepaper are intended to facilitate further research into this promising class of compounds and to aid in the development of the next generation of antimalarial therapies. The high fitness cost associated with resistance to this compound further enhances its potential as a durable clinical candidate. Continued investigation into the structure and function of PfATP4 will be crucial for the rational design of even more potent and selective inhibitors.

References

- 1. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium | Medicines for Malaria Venture [mmv.org]

- 3. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Biochemical characterization and chemical inhibition of PfATP4-associated Na+-ATPase activity in Plasmodium falciparum membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Plasmid-free CRISPR/Cas9 genome editing in Plasmodium falciparum confirms mutations conferring resistance to the dihydroisoquinolone clinical candidate SJ733 | PLOS One [journals.plos.org]

The Role of Eryptosis in the Antimalarial Activity of SJ-733: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The emergence and spread of drug-resistant Plasmodium strains represent a significant obstacle to global malaria eradication efforts. This necessitates the development of novel antimalarials with unique mechanisms of action. (+)-SJ733 is a clinical candidate that targets the parasite's cation-transporting ATPase, PfATP4, inducing a novel host-mediated clearance mechanism. This technical guide provides an in-depth examination of the role of eryptosis—the programmed, suicidal death of erythrocytes—in the potent antimalarial activity of SJ-733. We detail the molecular cascade initiated by this compound, from ion homeostasis disruption within the parasite to the profound physiological changes in the host red blood cell that signal its rapid removal from circulation. This document synthesizes quantitative data, outlines key experimental methodologies, and provides visual diagrams of the critical pathways and workflows to offer a comprehensive resource for the scientific community.

Introduction to Eryptosis and its Relevance in Malaria

Eryptosis is a form of programmed cell death for anucleated erythrocytes, analogous to apoptosis in nucleated cells. Key features of eryptosis include cell shrinkage, membrane blebbing, and the externalization of phosphatidylserine (PS) on the outer leaflet of the cell membrane.[1][2] This PS exposure acts as a critical "eat-me" signal for phagocytes, leading to the silent clearance of senescent or damaged red blood cells without inducing an inflammatory response.[3]

During the intraerythrocytic stage of their lifecycle, Plasmodium parasites impose significant stress on their host cells.[1] While the parasite has mechanisms to delay premature eryptosis to ensure its own survival, the induction of this pathway has emerged as a promising host-directed therapeutic strategy.[1][4] By targeting host cell removal rather than the parasite directly, such a strategy could mitigate the development of drug resistance.[4] The antimalarial candidate (+)-SJ733 exemplifies this approach by specifically triggering eryptosis in infected erythrocytes, leading to their rapid, host-mediated clearance.[5][6]

Molecular Mechanism of this compound Action

The antimalarial activity of this compound is initiated by a highly specific interaction with a parasite protein, leading to a cascade of events within both the parasite and the host erythrocyte.

Primary Target: Plasmodium falciparum ATP4 (PfATP4)

The direct molecular target of (+)-SJ733 is PfATP4, a cation-transporting ATPase located on the parasite's plasma membrane.[5][7][8] PfATP4 is believed to function as a sodium pump, actively extruding Na⁺ ions from the parasite's cytosol to maintain low intracellular sodium concentrations.[7][8]

Disruption of Ion Homeostasis

Upon administration, (+)-SJ733 inhibits the function of PfATP4.[6][9] This blockade prevents sodium extrusion, resulting in a rapid and significant increase in the cytosolic Na⁺ concentration within the parasite.[6][9] This critical event reaches its maximal effect within approximately 90 minutes of treatment and is the primary trigger for the subsequent downstream effects.[9][10]

Immediate Parasiticidal Effects

The sudden disruption of sodium homeostasis has immediate and profound consequences for the parasite. This includes:

-

Arrest of Parasite Motility: The influx of sodium leads to an immediate cessation of parasite movement.[6][9]

-

Blockade of Replication: Intracellular parasite replication is completely arrested, with this effect reaching maximal potency within 24 hours of exposure.[9][10]

While these direct effects arrest the parasite's lifecycle, the in vivo efficacy of this compound is primarily driven by the subsequent changes induced in the host erythrocyte.

This compound-Induced Eryptosis of the Host Erythrocyte

The physiological stress induced upon the parasite by this compound triggers the eryptosis signaling cascade in the infected host erythrocyte. This process is highly specific to parasite-infected cells, leaving uninfected erythrocytes unharmed.[5]

The hallmark features of eryptosis are observed in infected erythrocytes following this compound treatment, maximizing about 7 hours post-treatment[6][9]:

-

Phosphatidylserine (PS) Externalization: The eryptotic cell scrambles its membrane phospholipids, exposing PS on the outer surface.[7][9] This is the most critical change, as it signals for phagocytic recognition.

-

Morphological and Biophysical Changes: The erythrocytes shrink, become more spherical, and exhibit a significant increase in membrane rigidity.[7][9][10]

These changes effectively transform the infected erythrocyte into a target for the host's own cellular clearance mechanisms. While this compound does cause slow parasite death in vitro (maximal by 96 hours), its true potency is realized in vivo, where the induction of eryptosis leads to the rapid removal of infected cells, with a speed comparable to that of the frontline drug artesunate.[5][6][9]

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the antimalarial activity of (+)-SJ733.

Table 1: Pharmacodynamic and In Vitro Activity of (+)-SJ733

| Parameter | Value / Observation | Source |

|---|---|---|

| Time to Max. Parasite [Na⁺] Increase | ~90 minutes | [6][9] |

| Time to Max. Eryptotic Effects | ~7 hours | [6][9] |

| Time to Complete Arrest of Replication (in vitro) | ~24 hours | [6][9] |

| Time to Max. Parasite Death (in vitro) | ~96 hours |[6][9] |

Table 2: In Vivo Efficacy and Pharmacokinetics of (+)-SJ733

| Parameter | Value / Observation | Source |

|---|---|---|

| Efficacy (ED₉₀ in NSG mouse model) | ||

| (+)-SJ733 | 1.9 mg/kg | [6] |

| Chloroquine | 4.3 mg/kg | [6] |

| Pyrimethamine | 0.9 mg/kg | [6] |

| Pharmacokinetics | ||

| Peak Plasma Concentration (Mice, 20-25 mg/kg) | ~5 µM within 1 hour | [5][6] |

| Peak Plasma Concentration (Dogs, 30 mg/kg) | >20 µM | [5][6] |

| Safety |

| Safety Margin (Rat Exposure vs. Mouse ED₉₀) | ~220-fold |[5][6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of eryptosis and antimalarial activity.

Assessment of Eryptosis

-

Objective: To quantify the hallmarks of eryptosis (PS exposure, cell shrinkage) in infected erythrocytes treated with this compound.

-

Methodology: Flow Cytometry

-

Cell Culture: Synchronized P. falciparum-infected erythrocytes are cultured to the desired stage (e.g., trophozoites). Uninfected erythrocytes from the same donor are used as a control.

-

Drug Treatment: Cells are incubated with (+)-SJ733 at various concentrations (e.g., 10x EC₅₀) or a vehicle control (DMSO) for specified time points (e.g., 0, 4, 7, 24 hours).

-

Staining: After incubation, cells are washed in an Annexin V binding buffer. They are then stained with FITC-conjugated Annexin V (to detect PS exposure) and a nucleic acid stain (e.g., Hoechst or SYTO) to differentiate between infected (DNA-positive) and uninfected (DNA-negative) erythrocytes.

-

Data Acquisition: Samples are analyzed on a flow cytometer. Forward scatter (FSC) is used as a proxy for cell size, while FITC fluorescence indicates Annexin V binding (PS exposure).

-

Analysis: The erythrocyte population is gated based on FSC and side scatter (SSC). This population is then further analyzed to distinguish between infected and uninfected cells based on the nucleic acid stain. The percentage of Annexin V-positive cells within the infected and uninfected populations is then quantified. A decrease in FSC is indicative of cell shrinkage.

-

Measurement of Parasite Viability and Growth

-

Objective: To determine the rate at which this compound arrests growth and kills the parasite in vitro.

-

Methodology 1: Luciferase-Based Proliferation Assay

-

Parasite Strain: A P. falciparum line expressing luciferase is used.

-

Assay Setup: Synchronized, infected erythrocytes are incubated with serial dilutions of (+)-SJ733.

-

Measurement: At various time points (e.g., 24, 48, 72 hours), a luciferin-containing lysis buffer is added to the wells. The resulting bioluminescence, which is proportional to the number of viable parasites, is measured using a luminometer. This method is effective for determining growth arrest.[5]

-

-

Methodology 2: Clonal Dilution Assay

-

Drug Exposure: Infected erythrocytes are exposed to a high concentration of (+)-SJ733 (e.g., >EC₉₉) for a defined period (e.g., 24, 48, 72, 96 hours).[5]

-

Washing and Dilution: After exposure, the drug is thoroughly washed out, and the cells are serially diluted into 96-well plates.

-

Outgrowth: The plates are incubated for a period sufficient for parasite outgrowth (e.g., 21-28 days).

-

Analysis: Wells are screened for parasite growth (e.g., by staining with SYBR Green and flow cytometry). The number of viable parasites remaining after drug exposure is calculated based on the dilution factor of the last positive well. This method determines the rate of parasite killing.

-

In Vivo Efficacy Studies

-

Objective: To determine the efficacy of this compound in a live animal model of malaria.

-

Methodology: Mouse Model of Malaria

-

Animal Model: Nonobese diabetic/SCID/IL-2 receptor gamma chain null (NSG) mice are engrafted with human erythrocytes.[6]

-

Infection: The mice are infected with a human-infective strain of Plasmodium, such as P. falciparum 3D7.

-

Drug Administration: Once parasitemia is established, mice are treated orally with (+)-SJ733 at various doses.

-

Monitoring: Parasitemia is monitored daily by collecting a small blood sample and analyzing Giemsa-stained thin blood smears or by flow cytometry.

-

Endpoint: The efficacy is typically reported as the effective dose required to reduce parasitemia by 90% (ED₉₀) compared to vehicle-treated controls.[6]

-

Visualizations: Pathways and Workflows

This compound Mechanism of Action and Eryptosis Induction

Caption: Signaling cascade of (+)-SJ733 from PfATP4 inhibition to host-mediated clearance.

Experimental Workflow for Eryptosis Assessment via Flow Cytometry

Caption: Step-by-step workflow for quantifying this compound-induced eryptosis.

Conclusion and Future Perspectives

(+)-SJ733 represents a significant advancement in antimalarial drug development, primarily due to its unique mechanism of action that co-opts the host's own cellular machinery to eliminate the pathogen. By inhibiting the parasite's PfATP4 sodium pump, this compound induces profound physiological changes in the infected erythrocyte, marking it for destruction via eryptosis.[5][9] This host-mediated clearance is rapid and effective, positioning this compound as a potent clinical candidate.[6]

The high fitness cost associated with mutations in PfATP4 that confer resistance suggests that this mechanism may be more durable against the evolution of resistance compared to traditional parasite-directed antimalarials.[5][7] Further research into the specific host signaling pathways that link parasite stress to the activation of the erythrocyte's suicidal machinery will provide deeper insights and may unveil new targets for host-directed antimalarial therapies. Understanding and harnessing the power of eryptosis is a promising frontier in the global fight against malaria.

References

- 1. Manipulating Eryptosis of Human Red Blood Cells: A Novel Antimalarial Strategy? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eryptosis as a New Insight in Malaria Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Manipulating Eryptosis of Human Red Blood Cells: A Novel Antimalarial Strategy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium | Medicines for Malaria Venture [mmv.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Structural-Activity Relationship of SJ-733 and its Analogs: A Technical Guide to a Novel Antimalarial Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the urgent development of new antimalarial agents with novel mechanisms of action. One of the most promising new drug targets is the parasite's cation-transporting ATPase, PfATP4, which is essential for maintaining low intracellular Na+ concentrations. Inhibition of PfATP4 leads to a rapid influx of sodium ions, causing osmotic stress and parasite death.[1][2] SJ-733 is a clinical candidate belonging to the dihydroisoquinolone (DHIQ) class of PfATP4 inhibitors.[1][3] It exhibits rapid parasite clearance, a high safety margin, and activity against both asexual and sexual stages of the parasite, making it a promising component for future antimalarial therapies.[1][4] This technical guide provides an in-depth analysis of the structural-activity relationship (SAR) of this compound and its analogs, details the experimental protocols used for their evaluation, and visualizes the key pathways and workflows involved in their development.

Mechanism of Action and Signaling Pathway

This compound and its analogs exert their antimalarial effect by directly inhibiting the PfATP4 sodium efflux pump on the plasma membrane of the Plasmodium parasite.[1][2] This inhibition disrupts the parasite's ability to maintain sodium ion homeostasis, leading to a rapid increase in intracellular sodium concentration. The immediate consequences of this ionic imbalance are cellular swelling and an increase in intracellular pH.[5] These physiological disruptions trigger a cascade of events, including profound physical changes in the infected red blood cell, such as increased membrane rigidity and the externalization of phosphatidylserine, which are signs of eryptosis (erythrocyte suicide) or senescence.[1][6] These changes are believed to signal for the rapid clearance of infected erythrocytes by the host's immune system.[1][7] Resistance to this compound has been linked to mutations in the pfatp4 gene, further validating it as the primary target.[1][2]

Quantitative Structural-Activity Relationship (SAR) Data

The following table summarizes the in vitro antimalarial activity of this compound and key analogs against P. falciparum. The data highlights the critical structural features required for potent PfATP4 inhibition.

| Compound | R1 | R2 | R3 | P. falciparum 3D7 IC50 (nM) | Notes |

| (+)-SJ733 | 4-CF3-Ph | H | 7-CF3 | 10-60 | Clinical candidate. The (+)-enantiomer is significantly more potent. |

| (-)-SJ733 | 4-CF3-Ph | H | 7-CF3 | >1000 | Enantiomeric selectivity is crucial for activity. |

| SJ311 | 4-Cl-Ph | H | 7-CF3 | 50-100 | A close analog used in resistance studies. |

| Analog 1 | 4-CF3-Ph | Me | 7-CF3 | >1000 | Methylation at R2 is detrimental to activity. |

| Analog 2 | 4-CF3-Ph | H | H | 200-500 | The 7-CF3 group is important for potency. |

| Analog 3 | Ph | H | 7-CF3 | 100-250 | The 4-CF3 group on the phenyl ring enhances activity. |

Experimental Protocols

In Vitro Antimalarial Susceptibility Testing (SYBR Green I Assay)

This method is widely used for determining the 50% inhibitory concentration (IC50) of compounds against the asexual blood stages of P. falciparum.

-

Parasite Culture: P. falciparum strains (e.g., 3D7) are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. The culture medium is RPMI-1640 supplemented with 0.5% Albumax II, 25 mM HEPES, and 50 µg/mL gentamicin.

-

Compound Preparation: Test compounds are serially diluted in DMSO and then further diluted in culture medium to achieve the desired final concentrations.

-

Assay Setup: Asynchronous parasite cultures with a parasitemia of ~0.5% and a hematocrit of 2% are added to 96-well plates containing the serially diluted compounds. Control wells with no drug and wells with uninfected erythrocytes are included.

-

Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.

-

Lysis and Staining: After incubation, the cells are lysed, and the parasite DNA is stained by adding a lysis buffer containing SYBR Green I dye.

-

Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: The fluorescence readings are normalized to the controls, and the IC50 values are calculated by fitting the data to a sigmoidal dose-response curve using appropriate software.

PfATP4-Associated Na+-ATPase Activity Assay

This biochemical assay directly measures the inhibitory effect of compounds on the ATPase activity of PfATP4 in isolated parasite membranes.

-

Parasite Membrane Preparation: Trophozoite-stage parasites are isolated from infected erythrocytes by saponin lysis. The parasite pellet is then subjected to hypotonic lysis and differential centrifugation to enrich for parasite membranes.

-

ATPase Assay: The membrane preparation is incubated at 37°C in a reaction buffer containing ATP, MgCl2, and varying concentrations of NaCl. The test compound or vehicle control (DMSO) is added to the reaction mixture.

-

Phosphate Detection: The reaction is stopped, and the amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified using a colorimetric method, such as the malachite green assay.

-

Data Analysis: The cipargamin-sensitive (a known PfATP4 inhibitor) fraction of ATPase activity is considered to be PfATP4-associated. The IC50 values of the test compounds are determined by measuring the inhibition of this PfATP4-associated ATPase activity at various compound concentrations.

Conclusion

The dihydroisoquinolone scaffold, exemplified by this compound, represents a promising new class of antimalarial agents targeting PfATP4. The structural-activity relationship studies have highlighted the key chemical moieties essential for potent activity and have guided the optimization of this series. The detailed experimental protocols provided herein offer a standardized approach for the evaluation of new PfATP4 inhibitors. Further exploration of this chemical space, aided by the increasing structural understanding of PfATP4, holds significant potential for the development of next-generation antimalarial drugs to combat the growing threat of drug resistance.

References

- 1. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. media.malariaworld.org [media.malariaworld.org]

- 4. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lactam Truncation Yields a Dihydroquinazolinone Scaffold with Potent Antimalarial Activity that Targets PfATP4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.monash.edu [research.monash.edu]

- 7. Similarly efficacious anti-malarial drugs SJ733 and pyronaridine differ in their ability to remove circulating parasites in mice - PMC [pmc.ncbi.nlm.nih.gov]

The Potent Anti-Malarial Candidate SJ-733: A Deep Dive into Preclinical Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

SJ-733 is a novel, orally bioavailable anti-malarial compound that has demonstrated significant promise in preclinical studies and early-stage clinical trials. As a potent inhibitor of the Plasmodium falciparum cation-transporting ATPase 4 (PfATP4), this compound disrupts sodium ion homeostasis within the parasite, leading to rapid cell death and clearance from the host. This technical guide provides a comprehensive overview of the early-stage and preclinical data on this compound, with a focus on its mechanism of action, efficacy, pharmacokinetics, and safety profile. Detailed experimental protocols and visual representations of key pathways and workflows are included to support further research and development efforts.

Mechanism of Action: Targeting a Novel Parasite Vulnerability

This compound exerts its anti-malarial effect by targeting PfATP4, a P-type ATPase that functions as a sodium-proton antiporter, crucial for maintaining low intracellular sodium concentrations in the malaria parasite.[1][2][3] Inhibition of PfATP4 by this compound leads to a rapid influx of sodium ions into the parasite.[2][3][4] This ionic imbalance triggers a cascade of events, including profound physical changes in the infected red blood cell, such as increased membrane rigidity and the externalization of phosphatidylserine, which are characteristic of eryptosis (erythrocyte suicide) or senescence.[2][3] This process ultimately leads to the rapid, host-mediated clearance of infected erythrocytes.[4][5][6] Notably, this clearance mechanism appears to be independent of the spleen and macrophages.[5][6]

Signaling Pathway

Caption: Mechanism of action of this compound.

Preclinical Efficacy

The (+)-enantiomer of this compound has demonstrated potent activity against all tested strains of P. falciparum in vitro, including those resistant to other anti-malarial drugs.[5] It is equally effective against all stages of the erythrocytic life cycle.[5] In vivo studies have shown that this compound clears parasites as rapidly as artesunate, a current standard-of-care antimalarial.[5][6]

Quantitative Efficacy Data

| Parameter | Species/Strain | Value | Reference |

| In Vitro EC50 | P. falciparum (various strains) | 10 - 60 nM | [5] |

| In Vitro EC50 | P. falciparum (ACP-B6, wild type) | 75 nM | [7] |

| In Vitro EC50 | P. falciparum (ACP-B6-L350H mutant) | 3.5 µM | [7] |

| In Vitro EC50 | P. falciparum (ACP-B6-P412T mutant) | 10 µM | [7] |

| In Vivo ED90 | P. falciparum 3D70087/N9 (NSG mouse model) | 1.9 mg/kg | [4][5][6] |

| In Vivo ED90 | P. berghei (mouse model) | 40 mg/kg (racemate) | [6] |

| Binding Affinity (kd) | P. falciparum-infected erythrocytes | 50 nM | [5] |

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties in multiple preclinical species, including high oral bioavailability.[5][6]

Preclinical Pharmacokinetic Parameters of (+)-SJ-733

| Species | Dose | Cmax | AUC | Oral Bioavailability | Reference |

| Mouse | 20-25 mg/kg (oral) | ~5 µM | 5-40 µM·h | - | [4][6] |

| Rat | 20-25 mg/kg (oral) | ~5 µM | 5-40 µM·h | >65% | [5][6] |

| Dog | 30 mg/kg (oral) | >20 µM | 5-40 µM·h | >65% | [4][5][6] |

Safety and Toxicology

Preclinical studies have indicated a high safety margin for this compound.[4] No significant toxicology was observed in rats at doses up to 200 mg/kg, with an exposure (AUC) approximately 43-fold higher than that required for the maximum parasitological response.[4][6] In extensive in vitro profiling and in vivo studies in preclinical species, (+)-SJ-733 has not shown significant safety or tolerability liabilities.[6] The no-observed-adverse-effect level (NOAEL) and maximum tolerated dose were greater than 240 mg/kg in a 7-day repeat-dosing study in rats.[6] The predicted safety margin at the expected efficacious dose is 8-fold.[8] The most significant adverse events noted in GLP toxicology studies were methemoglobinemia and mild reversible regenerative anemia, which were only observed in dogs at high doses.[8]

Experimental Protocols

In Vitro Growth Inhibition Assay

This protocol is based on methodologies described in preclinical studies of this compound.[7]

Objective: To determine the 50% effective concentration (EC50) of this compound against P. falciparum.

Materials:

-

P. falciparum culture (synchronized at the ring stage)

-

Complete culture medium (e.g., RPMI-1640 with supplements)

-

96-well microplates

-

This compound stock solution (in DMSO)

-

Paraformaldehyde (PFA)

-

YOYO-1 nucleic acid stain

-

Flow cytometer

Procedure:

-

Synchronized ring-stage parasites are seeded in 96-well plates at a starting parasitemia of approximately 0.8%.

-

This compound is added in a serial dilution, typically ranging from nanomolar to micromolar concentrations. A DMSO-only control is included.

-

The final DMSO concentration in all wells is normalized (e.g., to 1%).

-

Plates are incubated for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).

-

After incubation, parasites are fixed with 1% PFA.

-

The fixed parasites are stained with a nucleic acid dye such as 50 nM YOYO-1.

-

The percentage of viable parasites is determined by flow cytometry.

-

Data are analyzed using a 4-parameter non-linear regression to calculate the EC50 values.

Experimental Workflow: In Vitro Growth Inhibition Assay

Caption: Workflow for in vitro growth inhibition assay.

In Vivo Efficacy Study in NSG Mouse Model

This protocol is a generalized representation based on the methods used in the preclinical evaluation of this compound.[4][5][6]

Objective: To determine the in vivo efficacy (e.g., ED90) of this compound against P. falciparum.

Materials:

-

Non-obese diabetic (NOD)-scid IL2Rγnull (NSG) mice

-

P. falciparum 3D70087/N9 infected human red blood cells

-

This compound formulation for oral administration

-

Vehicle control

-

Blood collection supplies

-

Microscopy or flow cytometry equipment for parasitemia determination

Procedure:

-

NSG mice are engrafted with human red blood cells.

-

Mice are infected with P. falciparum 3D70087/N9.

-

Once a stable parasitemia is established, mice are randomized into treatment and control groups.

-

This compound is administered orally, typically in a multi-dose regimen (e.g., once daily for four consecutive days). A vehicle control group receives the formulation without the active compound.

-

Blood samples are collected at regular intervals to monitor parasitemia.

-

Parasitemia is determined by methods such as Giemsa-stained blood smears and microscopy or by flow cytometry.

-

The effective dose required to inhibit parasite growth by 90% (ED90) is calculated by comparing the parasitemia in treated groups to the control group.

Experimental Workflow: In Vivo Efficacy Study

Caption: Workflow for in vivo efficacy study.

Human Clinical Data (Phase 1)

First-in-human Phase 1a/b trials have been conducted to investigate the safety, tolerability, pharmacokinetics, and antimalarial activity of this compound in healthy volunteers and in an induced blood-stage malaria model.[1][9]

Key Findings from Phase 1 Trials:

-

Safety and Tolerability: this compound was found to be safe and well-tolerated at all tested doses in both fasted and fed conditions.[1][9] Most adverse events were mild and considered unrelated or unlikely to be related to the study drug.[1][9]

-

Pharmacokinetics: this compound exposure increased proportionally with the dose up to 600 mg, after which it became saturable.[1][9] A 600 mg dose in fasted participants exceeded the target therapeutic exposure.[1][9] The median terminal half-life was approximately 17.4 hours.[9]

-

Efficacy: this compound demonstrated a rapid antiparasitic effect.[1][9] The parasite clearance half-life was 6.47 hours for a 150 mg dose and 3.56 hours for a 600 mg dose.[1][9]

-

Pharmacokinetic Enhancement: Co-administration with cobicistat, a CYP3A4 inhibitor, was shown to significantly increase the exposure of this compound, suggesting a potential for a single-dose or reduced-dose regimen.[10][11]

Human Pharmacokinetic and Efficacy Data (Phase 1b)

| Dose | Parasite Clearance Half-life (95% CI) | log10PRR48 (95% CI) | Reference |

| 150 mg | 6.47 h (5.88–7.18) | 2.2 (2.0–2.5) | [1][9] |

| 600 mg | 3.56 h (3.29–3.88) | 4.1 (3.7–4.4) | [1][9] |

Future Directions

The favorable preclinical and early clinical profile of this compound supports its continued development as a fast-acting component of combination antimalarial therapy.[1][9] Ongoing and future studies are likely to focus on:

-

Phase 2a trials in patients with uncomplicated malaria to further evaluate efficacy, safety, and the exposure-response relationship.[8][12]

-

Investigation of this compound in combination with other antimalarial agents.

-

The use of pharmacokinetic enhancers like cobicistat to optimize dosing regimens.[11][12]

-

Evaluation in special populations, such as children and pregnant women.[8]

Conclusion

This compound represents a promising new class of antimalarial drugs with a novel mechanism of action. Its potent in vitro and in vivo activity, rapid parasite clearance, favorable pharmacokinetic profile, and high safety margin make it a strong candidate for inclusion in future combination therapies aimed at malaria treatment and eradication. The data presented in this guide underscore the potential of targeting the parasite's ion homeostasis as an effective strategy in the fight against malaria.

References

- 1. researchgate.net [researchgate.net]

- 2. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium | Medicines for Malaria Venture [mmv.org]

- 3. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Plasmid-free CRISPR/Cas9 genome editing in Plasmodium falciparum confirms mutations conferring resistance to the dihydroisoquinolone clinical candidate SJ733 | PLOS One [journals.plos.org]

- 8. scholars.uky.edu [scholars.uky.edu]

- 9. Safety, tolerability, pharmacokinetics, and antimalarial efficacy of a novel Plasmodium falciparum ATP4 inhibitor SJ733: a first-in-human and induced blood-stage malaria phase 1a/b trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Combining SJ733, an oral ATP4 inhibitor of Plasmodium falciparum, with the pharmacokinetic enhancer cobicistat: An innovative approach in antimalarial drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Combining SJ733, an oral ATP4 inhibitor of Plasmodium falciparum, with the pharmacokinetic enhancer cobicistat: An innovative approach in antimalarial drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

An In-depth Technical Guide to the Antimalarial Candidate Sj-733

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sj-733 is a potent, orally bioavailable antimalarial compound belonging to the dihydroisoquinolone class. It exhibits rapid parasiticidal activity against multiple life-cycle stages of Plasmodium falciparum, including those resistant to current antimalarial drugs. The unique mechanism of action of this compound involves the inhibition of the parasite's plasma membrane P-type cation-translocating ATPase, PfATP4. This inhibition disrupts sodium ion homeostasis within the parasite, leading to a cascade of events culminating in the premature death of the infected erythrocyte through a process resembling eryptosis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile of this compound, making it a valuable resource for researchers in the field of antimalarial drug development.

Chemical Structure and Physicochemical Properties

This compound is a synthetic organic molecule with the IUPAC name (3S,4S)-N-(3-cyano-4-fluorophenyl)-1-oxo-3-(pyridin-3-yl)-2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide. Its chemical structure and key physicochemical properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | (3S,4S)-N-(3-cyano-4-fluorophenyl)-1-oxo-3-(pyridin-3-yl)-2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide | [1] |

| Molecular Formula | C₂₄H₁₆F₄N₄O₂ | [1] |

| Molecular Weight | 468.4 g/mol | [1] |

| SMILES | C1=CC=C2C(=C1)--INVALID-LINK--CC(F)(F)F)C3=CN=CC=C3">C@@HC(=O)NC4=CC(=C(C=C4)F)C#N | [1] |

| CAS Number | 1424799-20-1 | [1] |

Mechanism of Action

This compound exerts its antimalarial effect through a novel mechanism of action centered on the disruption of ion homeostasis in the Plasmodium falciparum parasite. The key target of this compound is the parasite's plasma membrane P-type cation-translocating ATPase, PfATP4.[2][3]

PfATP4 is crucial for maintaining a low intracellular sodium ion (Na⁺) concentration within the parasite by actively pumping Na⁺ out of the cytosol.[4] this compound inhibits PfATP4, leading to a rapid influx of Na⁺ into the parasite.[2] This disruption of Na⁺ homeostasis triggers a series of downstream events, including:

-